6-Chlorohexyl dihydrogen phosphate
Description
6-Chlorohexyl dihydrogen phosphate (C₆H₁₃ClO₄P) is an organophosphate compound characterized by a six-carbon alkyl chain terminated with a chlorine atom and a dihydrogen phosphate group. While direct data on this compound are scarce in the provided evidence, its structure suggests it is synthesized via phosphorylation reactions similar to ethyl dihydrogen phosphate derivatives . The chlorohexyl backbone likely confers moderate hydrophobicity compared to shorter alkyl or polar phosphates like glucose-6-phosphate, influencing solubility and reactivity. Potential applications may include industrial synthesis, given the utility of phosphates as intermediates in organic reactions , though specific uses remain underexplored in the literature.
Properties
Molecular Formula |
C6H14ClO4P |
|---|---|
Molecular Weight |
216.60 g/mol |
IUPAC Name |
6-chlorohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14ClO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2,(H2,8,9,10) |
InChI Key |
OEAJAYGIQZYUGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorohexyl dihydrogen phosphate typically involves the reaction of 6-chlorohexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
6-Chlorohexanol+Phosphoric Acid→6-Chlorohexyl dihydrogen phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. The use of a catalyst, such as sulfuric acid, can also enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of 6-Chlorohexyl dihydrogen phosphate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Chlorohexyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 6-chlorohexanol and phosphoric acid.
Substitution: The chlorine atom in the hexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium iodide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Hydrolysis: 6-Chlorohexanol and phosphoric acid.
Substitution: Various substituted hexyl phosphates depending on the nucleophile used.
Oxidation: Higher oxidation state phosphates.
Scientific Research Applications
6-Chlorohexyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as a phosphorylating agent.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chlorohexyl dihydrogen phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This process is facilitated by the presence of the chlorine atom, which makes the compound more reactive. The molecular targets and pathways involved in its action include enzymes and proteins that interact with phosphate groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl Dihydrogen Phosphates
- Ethyl Dihydrogen Phosphate (C₂H₇O₄P) :
- Molecular Weight : 126.05 g/mol (vs. 215.5 g/mol for 6-chlorohexyl dihydrogen phosphate, calculated).
- Solubility : Highly water-soluble due to the short ethyl chain . The chlorohexyl variant likely exhibits lower aqueous solubility owing to its hydrophobic alkyl chain.
- Reactivity : Ethyl derivatives participate in nucleophilic substitutions, but the chlorine in 6-chlorohexyl dihydrogen phosphate may enable additional reactivity, such as elimination or cross-coupling reactions.
Sugar Phosphates
- D-Glucose 6-Phosphate (C₆H₁₃O₉P) :
Chlorinated Compounds
- Hexachlorocyclohexanes (C₆H₆Cl₆): Environmental Impact: Persistent pollutants with bioaccumulative tendencies . The single chlorine in 6-chlorohexyl dihydrogen phosphate may reduce environmental persistence but warrants caution in disposal. Toxicity: Chlorophenols (e.g., 2,4-dichlorophenol) are associated with endocrine disruption ; similar evaluations are needed for 6-chlorohexyl dihydrogen phosphate.
Fluorinated Phosphates
- Perfluorinated Dihydrogen Phosphates (e.g., C₁₅H₄F₂₅O₄P) :
- Stability : Fluorinated chains confer extreme chemical and thermal resistance . The chlorohexyl variant lacks such stability but may degrade more readily in the environment.
- Applications : Fluorophosphates are used in surfactants and coatings , whereas 6-chlorohexyl dihydrogen phosphate’s applications remain speculative.
Data Tables
Table 1: Molecular and Functional Properties
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